

A Technical Guide to the Spectroscopic Data of Cephalochromin

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Compound of Interest

Compound Name: Cephalochromin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Cephalochromin**, a natural product with significant biological activity. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development. It includes a compilation of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, detailed experimental protocols, and a visualization of its proposed signaling pathway.

Spectroscopic Data of Cephalochromin

The following tables summarize the key spectroscopic data for **Cephalochromin**, facilitating easy reference and comparison.

Table 1: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C ₂₈ H ₂₂ O ₁₀	[PubChem CID: 160115][1]
Molecular Weight	518.5 g/mol	[PubChem CID: 160115][1]
Precursor Ion (m/z)	[M-H] ⁻ : 517.1136	[PubChem CID: 160115][1]
Precursor Ion (m/z)	[M-H] ⁻ : 517.1140204	[PubChem CID: 160115][1]

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent	λ_{max} (nm)	Source
Ethanol	235, 278, 325 (shoulder), 410	[Matsumoto et al., 1975][2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Source
3400	O-H stretching	[Matsumoto et al., 1975][2]
1620	C=O stretching (chelated)	[Matsumoto et al., 1975][2]
1580	Aromatic C=C stretching	[Matsumoto et al., 1975][2]

Note on NMR Data: Detailed ¹H and ¹³C NMR chemical shift assignments for **Cephalochromin** are not readily available in a tabulated format in the foundational literature. Researchers are advised to acquire and interpret NMR spectra on purified samples for detailed structural elucidation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of natural products and are inferred from the available literature.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Cephalochromin**.

Methodology:

- **Sample Preparation:** A dilute solution of purified **Cephalochromin** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

- Data Acquisition:
 - The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - The ESI source is operated in negative ion mode to detect the deprotonated molecule $[M-H]^-$.
 - A full scan mass spectrum is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.
 - Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion (e.g., m/z 517.11) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of **Cephalochromin** in the UV-Vis region, providing information about its chromophores.

Methodology:

- Sample Preparation: A solution of **Cephalochromin** of known concentration is prepared in a UV-transparent solvent, such as ethanol.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - A quartz cuvette is filled with the solvent to serve as a blank.
 - Another quartz cuvette is filled with the **Cephalochromin** solution.
 - The absorbance spectrum is recorded over a wavelength range of 200-800 nm.
 - The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum.

Infrared (IR) Spectroscopy

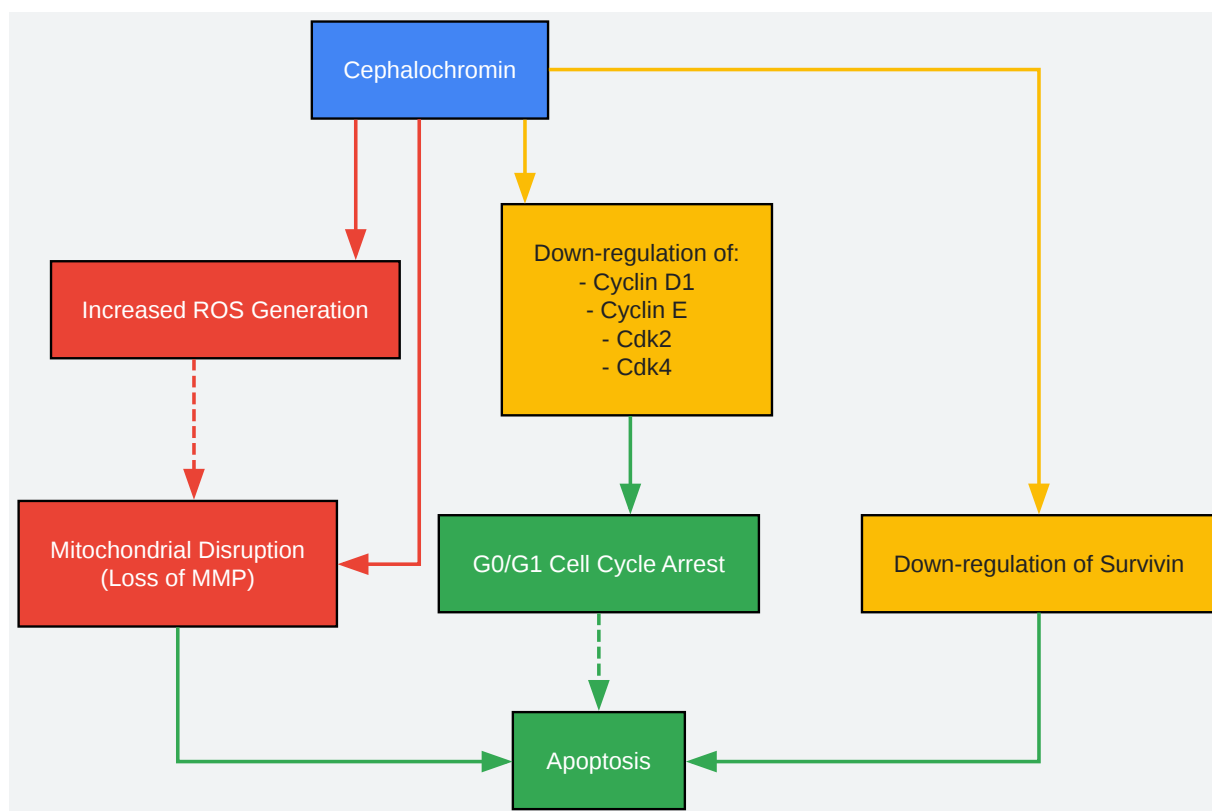
Objective: To identify the functional groups present in the **Cephalochromin** molecule.

Methodology:

- Sample Preparation: The solid, purified **Cephalochromin** is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the KBr pellet or salt plate is recorded.
 - The sample spectrum is then recorded over the mid-IR range (typically 4000-400 cm^{-1}).
 - The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Signaling Pathway of Cephalochromin in A549 Human Non-Small-Cell Lung Cancer Cells

Cephalochromin has been shown to induce G0/G1 cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells.^[3] The following diagram illustrates the proposed signaling pathway based on the observed molecular changes.

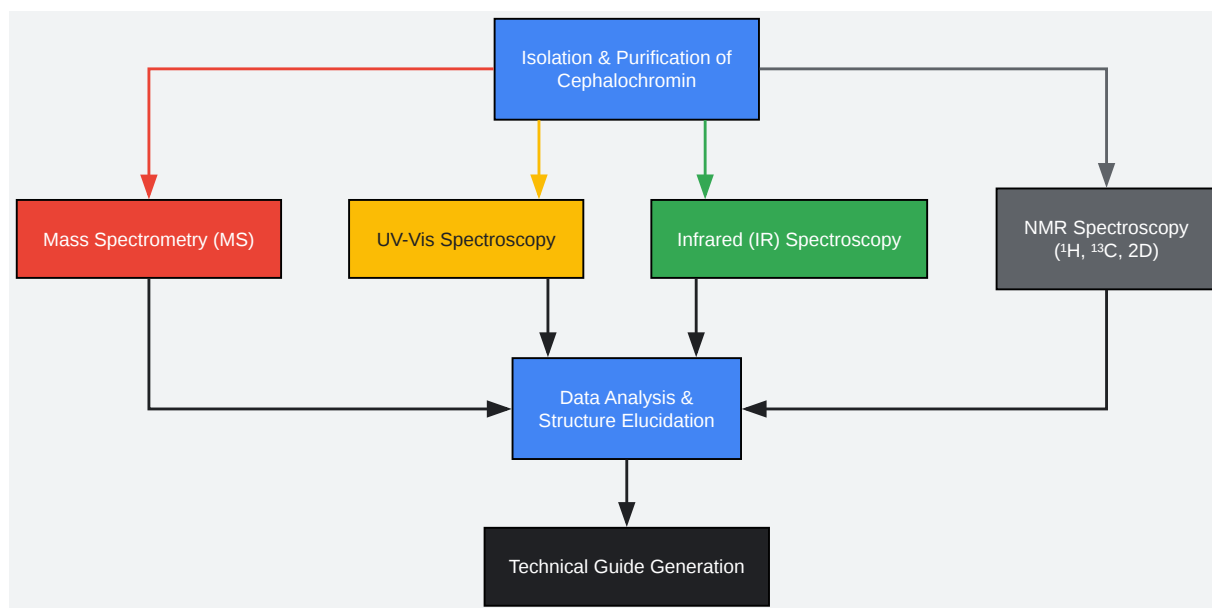


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Caption: Proposed signaling pathway of **Cephalochromin** in A549 lung cancer cells.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a natural product like **Cephalochromin**.



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Caption: General workflow for the spectroscopic characterization of **Cephalochromin**.

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References

- 1. Cephalochromin | C₂₈H₂₂O₁₀ | CID 160115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cephalochromin, dihydroisoustilaginoidin A, and iso-ustilaginoidin A from *Verticillium* sp. K-113 - PubMed [pubmed.ncbi.nlm.nih.gov]
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